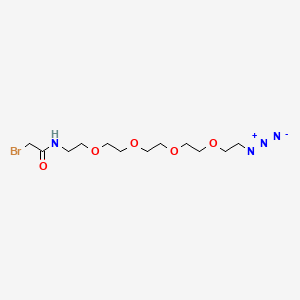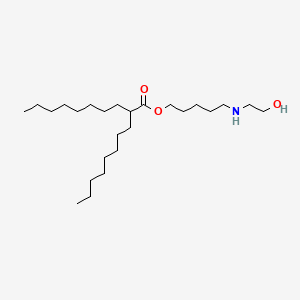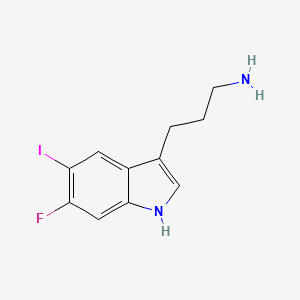
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorine and iodine substitution on the indole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of fluorine and iodine atoms onto the indole ring through electrophilic aromatic substitution.
Amine Introduction: Formation of the propanamine side chain through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the halogenated positions or the indole ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-Iodo-3-indolyl)-1-propanamine: Lacks the fluorine substitution.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the iodine substitution.
3-(5-Fluoro-3-indolyl)-1-propanamine: Fluorine substitution at a different position.
Uniqueness
The presence of both fluorine and iodine substitutions on the indole ring makes 3-(6-Fluoro-5-iodo-3-indolyl)-1-propanamine unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C11H12FIN2 |
|---|---|
Molecular Weight |
318.13 g/mol |
IUPAC Name |
3-(6-fluoro-5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12FIN2/c12-9-5-11-8(4-10(9)13)7(6-15-11)2-1-3-14/h4-6,15H,1-3,14H2 |
InChI Key |
FJOHYMMGILLLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)F)NC=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


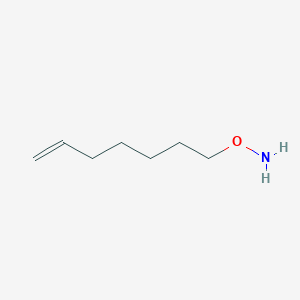
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)
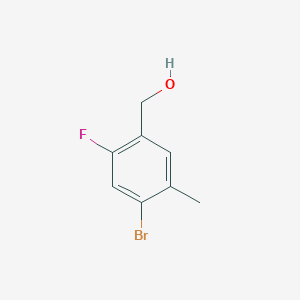
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
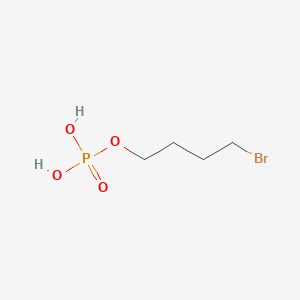
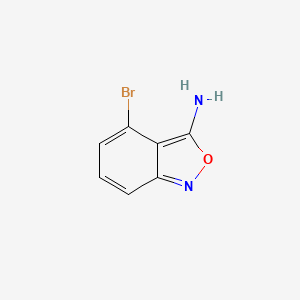

![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
